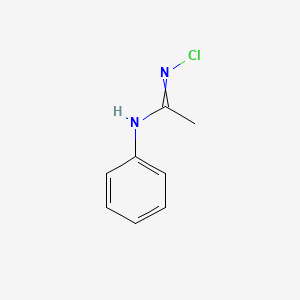

N'-chloro-N-phenylethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

61253-73-4 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

N'-chloro-N-phenylethanimidamide |

InChI |

InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |

InChI Key |

IVFFPQPMUDDXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCl)NC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of N'-chloro-N-phenylethanimidamide

An In-Depth Technical Guide to the Synthesis and Characterization of N'-Chloro-N-phenylethanimidamide

Executive Summary

This technical guide details the synthesis, characterization, and handling of This compound (also referred to as N-chloro-N-phenylacetamidine). Unlike the common alkylating agent 2-chloro-N-phenylacetamide, this compound features a reactive nitrogen-chlorine (

It serves as a critical high-energy intermediate in the synthesis of nitrogen heterocycles, particularly benzimidazoles via oxidative cyclization and diazirines via rearrangement. This guide prioritizes the N-chlorosuccinimide (NCS) protocol due to its high selectivity, mild conditions, and operational safety compared to hypochlorite-based routes.

Part 1: Retrosynthetic Analysis & Strategic Logic

The synthesis of this compound is an oxidative transformation of the parent amidine. The strategic choice of reagents is dictated by the need to avoid over-chlorination (ring chlorination) and to manage the stability of the resulting

-

Target Molecule: this compound

-

Precursor: N-phenylethanimidamide (N-phenylacetamidine)

-

Primary Reagent: N-Chlorosuccinimide (NCS)[1]

-

Mechanistic Driver: Electrophilic halogenation of the

nitrogen.

Why NCS? While sodium hypochlorite (NaOCl) is cheaper, it requires biphasic systems and precise pH control to prevent hydrolysis of the amidine. NCS provides a homogeneous reaction environment in organic solvents (MeCN or DCM), allowing for stoichiometric control that minimizes side reactions like aromatic ring chlorination.

Reaction Scheme

Figure 1: Reaction pathway for the selective N-chlorination of N-phenylethanimidamide using NCS.

Part 2: Experimental Protocol

Safety Warning:

Materials & Reagents

-

Substrate: N-phenylethanimidamide (Commercial or synthesized via Pinner reaction).

-

Oxidant: N-Chlorosuccinimide (NCS) (Recrystallize from benzene/hexane if yellow; must be white).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (Anhydrous).

-

Quench: 10% Sodium Thiosulfate (

).

Step-by-Step Synthesis (NCS Method)

-

Preparation (T = 0 min):

-

Charge a flame-dried round-bottom flask with N-phenylethanimidamide (1.0 equiv, e.g., 1.34 g, 10 mmol).

-

Dissolve in anhydrous MeCN (40 mL, 0.25 M concentration).

-

Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

-

-

Chlorination (T = 10 min):

-

Add NCS (1.05 equiv, 1.40 g) portion-wise over 5 minutes.

-

Note: The reaction is slightly exothermic. Maintain internal temperature < 5 °C.

-

Protect from direct light (wrap flask in foil) to prevent radical homolysis of the N-Cl bond.

-

-

Monitoring (T = 30 min):

-

The reaction is typically rapid (< 30 mins).

-

TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The

-chloro product is usually less polar (higher -

Stain: Use KI/Starch paper (turns blue/black instantly) or UV.

-

-

Workup:

-

Dilute the mixture with cold diethyl ether (

). -

Wash with cold water (2 x 20 mL) to remove succinimide and unreacted NCS.

-

Optional: Wash with 5%

if acidic impurities are suspected. -

Dry the organic layer over anhydrous

.

-

-

Isolation:

-

Filter and concentrate in vacuo at room temperature . Do not heat above 30 °C.

-

Result: The product is typically obtained as a pale yellow or white solid.

-

Purification: If necessary, rapid column chromatography on neutral alumina (silica can cause degradation) or recrystallization from cold hexane.

-

Part 3: Characterization & Validation

The structural integrity of this compound is validated by the disappearance of the N-H proton signal and the specific shift of the imidoyl methyl group.

Spectroscopic Data Summary

| Technique | Parameter | Diagnostic Signal / Observation | Interpretation |

| ~2.10 - 2.30 (s, 3H) | Methyl group ( | ||

| 7.00 - 7.40 (m, 5H) | Phenyl aromatic protons. | ||

| Absence of broad singlet | Disappearance of the amidine | ||

| IR | 1610 - 1630 | ||

| ~750 - 800 | |||

| Melting Point | Unstable / Dec. | Often decomposes near melting point; sharp mp implies high purity but verify with NMR. |

Validation Logic Flow

Figure 2: Logical flowchart for validating the identity of the N-chloro product.

Part 4: Stability & Downstream Applications

Stability Profile

-

Thermal: Unstable above 50 °C. Store at -20 °C under argon.

-

Photochemical: Sensitive to UV light (homolytic cleavage to amidyl radicals).

-

Hydrolytic: Slowly hydrolyzes in moist air to acetamide and aniline derivatives.

Key Application: Benzimidazole Synthesis

The primary utility of this compound is its base-promoted cyclization to 2-methyl-1H-benzimidazole .

-

Mechanism: Treatment with base (e.g., NaOEt or NaOH) generates a nitrenium ion or radical intermediate that attacks the ortho-position of the phenyl ring.

-

Protocol: Dissolve the N-chloroamidine in EtOH, add 1.0 equiv NaOEt, and heat to reflux for 1 hour.

References

-

Nguyen, T. B., et al. (2012).[1] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines." Organic Letters.

- Context: Describes the synthesis of N-chloroamidines using NCS and their subsequent cycliz

-

Neugebauer, F. A. (1970). "Amidinyl Radicals.

- Context: Foundational work on the stability and radical chemistry of N-substituted amidines.

-

Oszczapowicz, J. (1991). "Basicity, H-bonding and tautomerism of amidines.

- Context: Comprehensive review of amidine physicochemical properties and tautomerism relevant to N-chlorin

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N'-chloro-N-phenylethanimidamide

Introduction: The Synthetic Potential of a Versatile Intermediate

N'-chloro-N-phenylethanimidamide belongs to the imidoyl chloride class of organic compounds, which are structural analogues of acyl chlorides where the carbonyl oxygen is replaced by a substituted nitrogen atom.[1] These compounds are characterized by the functional group RC(NR')Cl.[2] Imidoyl chlorides are highly reactive electrophilic intermediates, valued for their ability to serve as precursors for a diverse array of nitrogen-containing molecules, including amidines, imidates, and various heterocyclic systems.[1][3] Their high reactivity, particularly towards nucleophiles, makes them powerful tools in synthetic organic chemistry and key building blocks in medicinal chemistry for the construction of novel pharmacophores.[2][3] This guide provides an in-depth examination of the predicted physicochemical properties, a robust protocol for synthesis, and a detailed analysis of the chemical reactivity of this compound.

Part 1: Predicted Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are predicted based on its constituent functional groups (an N-phenyl ring, an ethyl group, and an imidoyl chloride moiety) and data from analogous compounds.

Chemical Structure:

Figure 1. Structure of this compound.

Data Summary Table:

All data presented below are estimated based on known properties of similar N-aryl imidoyl chlorides and the precursor N-phenylethanamide (acetanilide).

| Property | Predicted Value / Description | Rationale / Comments |

| Molecular Formula | C₈H₉ClN₂ | Calculated from the chemical structure. |

| Molecular Weight | 168.62 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid.[2] | Imidoyl chlorides are typically colorless liquids or low-melting solids. The phenyl group may impart a slight yellow hue. |

| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble and reactive with protic solvents like water and alcohols.[2] | The organic structure confers solubility in non-polar solvents. Highly reactive with nucleophilic solvents. |

| Boiling Point | > 200 °C (with potential decomposition) | Boiling points for imidoyl chlorides are generally high. However, they can be thermally sensitive and may decompose or undergo self-condensation upon heating.[2] |

| Stability | Highly sensitive to moisture and heat.[2] Best generated and used in situ or stored under an inert atmosphere for short periods.[2] | The electrophilic carbon is highly susceptible to hydrolysis.[2] Thermal instability can lead to elimination or condensation reactions.[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 5H, Ar-H), 2.1-2.3 (q, 2H, -CH₂-), 1.1-1.3 (t, 3H, -CH₃) | Predicted shifts are based on the electronic environment. Aromatic protons are in the typical range. The ethyl group protons would appear as a quartet and a triplet. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 140-145 (Ar C-N), 120-130 (Ar C-H), ~150 (C=N), ~25 (-CH₂-), ~14 (-CH₃) | The imidoyl carbon (C=N) is expected to be significantly downfield. Aromatic and aliphatic carbons are in their characteristic regions. |

| IR Spectroscopy (neat) | ν (cm⁻¹): 3050-3100 (Ar C-H), 2900-3000 (Aliphatic C-H), 1650-1690 (C=N stretch) , ~800 (C-Cl stretch) | The most characteristic peak is the C=N (imine) stretch, which is a strong absorption band in this region.[2] |

| Mass Spectrometry (EI) | M⁺ peak at m/z 168/170 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments would arise from the loss of Cl, CH₃, and C₂H₅. | The isotopic pattern of chlorine is a key diagnostic feature. Fragmentation would likely involve cleavage of the C-Cl bond and fragmentation of the ethyl group. |

Part 2: Synthesis and Handling

The most reliable and widely used method for synthesizing imidoyl chlorides is the reaction of a corresponding N-substituted amide with a chlorinating agent.[2][4] The logical precursor for this compound is N-phenylethanamide (acetanilide). Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[4][5]

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride is chosen over others like PCl₅ because it avoids the formation of solid byproducts (like POCl₃), making purification more straightforward.[4][5]

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or toluene is essential to prevent reaction with the solvent.

-

Temperature: The reaction is initiated at low temperatures (0 °C) to control the initial exothermic reaction between the amide and thionyl chloride. It is then brought to reflux to drive the reaction to completion.

-

Inert Atmosphere: Due to the high moisture sensitivity of the product, the entire procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

N-phenylethanamide (Acetanilide) (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Standard, oven-dried glassware for air-sensitive reactions

-

Nitrogen or Argon gas line

Procedure:

-

Reaction Setup: Assemble a two-neck round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add N-phenylethanamide (1.0 eq) and anhydrous DCM. Stir the mixture to form a solution or suspension.

-

Chlorination: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until gas evolution ceases and TLC/GC-MS analysis indicates the consumption of the starting amide.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (vacuum distillation). Caution: The distilled vapors are corrosive. The crude this compound is obtained as an oil or low-melting solid and is typically used immediately in the next synthetic step without further purification.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the electrophilicity of the imidoyl carbon. It readily undergoes nucleophilic substitution, making it a valuable synthetic intermediate.[3] The reaction mechanism is typically an addition-elimination pathway, analogous to nucleophilic acyl substitution.[6][7]

Key Reactions with Nucleophiles:

-

Hydrolysis to Amide: Imidoyl chlorides are highly sensitive to water and will rapidly hydrolyze to form the corresponding N-substituted amide, N-phenylethanamide.[2] This reaction underscores the need for anhydrous conditions during their synthesis and handling.

-

Mechanism: Water acts as a nucleophile, attacking the imidoyl carbon. A tetrahedral intermediate is formed, which then eliminates HCl to yield the stable amide product.

-

-

Aminolysis to Amidines: The reaction with primary or secondary amines is one of the most useful transformations, yielding N,N'-disubstituted amidines.[2][4] Amidines are prevalent in medicinal chemistry and are important ligands in coordination chemistry.

-

Mechanism: The amine attacks the imidoyl carbon, followed by the elimination of HCl (often scavenged by a non-nucleophilic base or excess amine) to produce the amidine.

-

-

Alcoholysis/Phenolysis to Imidates: In the presence of an alcohol or phenol and a base (to neutralize the HCl byproduct), imidoyl chlorides are converted to O-alkyl or O-aryl imidates.[4] Imidates are themselves useful synthetic intermediates.

-

Mechanism: The alcohol attacks the imidoyl carbon, and subsequent elimination of HCl affords the imidate product.

-

-

Friedel-Crafts Type Reactions: Imidoyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic substrates to form ketimines, which can then be hydrolyzed to ketones.[2] This is a key step in the Houben-Hoesch ketone synthesis.

Reactive Pathways Diagram

Caption: Key reactive pathways of this compound.

Part 4: Applications in Drug Development and Organic Synthesis

While this compound itself is not a therapeutic agent, its role as a synthetic precursor is of significant interest to drug development professionals. The functional groups it can generate are key components in a wide range of biologically active molecules.

-

Precursor to Amidines: The amidine functional group is a well-known pharmacophore. It is a strong base and can engage in crucial hydrogen bonding interactions with biological targets. Its presence in numerous approved drugs and clinical candidates highlights the synthetic value of its precursors.

-

Synthesis of Heterocycles: Imidoyl chlorides are versatile starting materials for constructing nitrogen-containing heterocycles. For instance, intramolecular Friedel-Crafts reactions (the Bischler–Napieralski reaction is a classic example) can lead to the formation of dihydroisoquinolines and other fused ring systems.[4]

-

Peptide Synthesis: Imidoyl chlorides have been explored as activating agents in peptide bond formation, proceeding through an amidine intermediate which is then hydrolyzed to the desired amide bond.[2]

Conclusion

This compound, as a representative N-aryl imidoyl chloride, is a highly reactive and versatile chemical intermediate. Though sensitive to moisture and heat, its ability to undergo efficient nucleophilic substitution makes it a powerful tool for synthesizing a range of important molecular scaffolds, particularly amidines and imidates. Understanding its predicted properties, synthetic protocol, and reactive profile allows researchers in organic synthesis and drug discovery to leverage its potential for creating complex nitrogen-containing molecules and novel therapeutic agents.

References

-

Wikipedia. Imidoyl chloride. [Link]

-

Fiveable. Imidoyl Chloride Definition. [Link]

-

Zhu, S., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

Grokipedia. Imidoyl chloride. [Link]

- Nakajima, N., & Ubukata, M. (2005). Product Subclass 3: Imidoyl Halides. Science of Synthesis, 22, 345-378.

-

Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

-

Lee, I., et al. (2001). Nucleophilic Substitution at the Imidoyl Carbon Atom: Intermediate Mechanistic and Reactivity Behavior between Carbonyl and Vinyl Carbon Substitution. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. [Link]

-

Grdinić, M., & Hahn, V. (1961). Chemistry of Imidoyl and Amide Chlorides. II. On the Preparation and Properties of the N-Mono- and N,N-Dialkyl-Substituted Amide Halides. The Journal of Organic Chemistry. [Link]

-

Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters. [Link]

-

Lee, I., et al. (2001). Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution. PubMed. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Proposed Mechanism of Action of N'-chloro-N-phenylethanimidamide

Abstract

N'-chloro-N-phenylethanimidamide represents a novel chemical entity with significant potential for biological activity, predicated on the inherent reactivity of its N-chloroimidamide functional group. This guide puts forth a scientifically grounded, hypothetical mechanism of action for this compound, positioning it as a potential covalent modifier of biological macromolecules. Drawing from established principles in chemical biology and drug discovery, we delineate a comprehensive research framework to rigorously investigate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed experimental protocols necessary to elucidate the compound's biological function. We will explore its likely reactivity as an electrophilic agent, propose strategies for target identification and validation, and outline methods to characterize its downstream cellular effects. The overarching goal is to furnish the scientific community with a robust roadmap for transforming this compound from a chemical structure to a well-understood biological modulator.

Introduction: The Chemical Rationale for a Covalent Mechanism

The chemical structure of this compound, while not extensively described in the current scientific literature, presents a compelling case for a covalent mechanism of action. The presence of an N-chloro bond on an imidamide scaffold suggests a high degree of electrophilicity. Such electrophilic "warheads" are a cornerstone of covalent drug discovery, enabling potent and often highly selective interactions with biological targets.[1][2][3][4]

The central hypothesis of this guide is that this compound acts as a covalent modifier of nucleophilic residues within proteins. The N-chloro group is a known source of electrophilic chlorine, capable of reacting with a variety of nucleophiles.[5] Furthermore, the imidamide functional group itself can be susceptible to nucleophilic attack. This dual reactivity suggests that the compound could engage in covalent bond formation with key cellular proteins, thereby modulating their function and initiating a cascade of biological effects.

This guide will systematically deconstruct this hypothesis, providing a logical and experimentally verifiable path to understanding the compound's mechanism of action. We will begin by proposing potential biological targets and then detail the experimental workflows required for their identification and validation.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

We propose that this compound functions as a covalent inhibitor by forming a stable covalent bond with nucleophilic amino acid residues on its target protein(s).[3] The most likely candidates for such a reaction are the sulfhydryl group of cysteine, the imidazole ring of histidine, and the epsilon-amino group of lysine, owing to their inherent nucleophilicity.

The reaction is anticipated to proceed via a nucleophilic attack on the electrophilic chlorine atom of the this compound, leading to the formation of a covalent bond between the protein and the N-phenylethanimidamide moiety, with the release of a chloride ion.

Visualizing the Proposed Covalent Interaction

Caption: Proposed covalent modification of a target protein by this compound.

Experimental Framework for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-pronged experimental approach is required. This framework is designed to first identify the cellular targets of this compound, then validate the covalent interaction, and finally, characterize the functional consequences of this interaction.

Phase 1: Target Identification using Chemoproteomics

The initial and most critical step is to identify the specific cellular proteins that this compound interacts with. Chemoproteomics offers a powerful suite of tools for this purpose.[6][7][8]

3.1.1. Experimental Workflow: Activity-Based Protein Profiling (ABPP)

A robust method for identifying covalent targets is Activity-Based Protein Profiling (ABPP).[8][9] This involves synthesizing a probe molecule that incorporates the reactive this compound warhead, along with a reporter tag (e.g., biotin or an alkyne for "click" chemistry) for enrichment and identification.[10][11]

Caption: Workflow for target identification using an ABPP approach.

3.1.2. Detailed Protocol: ABPP for Target Identification

-

Probe Synthesis: Synthesize an analog of this compound containing a terminal alkyne group. This can be achieved by modifying the phenyl ring or the ethyl group, ensuring the reactive N-chloroimidamide moiety remains intact.

-

Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the alkyne-tagged probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of the untagged this compound.[10][11]

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add a biotin-azide reporter tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) to catalyze the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This will attach a biotin tag to the probe-labeled proteins.[10][11]

-

Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

Proteolytic Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

-

Data Analysis: Compare the protein lists from the probe-treated, competition-treated, and vehicle-treated samples. Bona fide targets will be enriched in the probe-treated sample and this enrichment will be significantly reduced in the competition sample.

Phase 2: Target Engagement and Validation

Once putative targets have been identified, it is crucial to validate their direct interaction with this compound in a cellular context.

3.2.1. Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[12][13][14] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[12][15]

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[12]

3.2.2. Detailed Protocol: CETSA for Target Validation

-

Cell Culture and Treatment: Culture cells and treat them with this compound or a vehicle control for a predetermined time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12]

-

Lysis: Lyse the cells by freeze-thawing.[12]

-

Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatants and quantify the amount of the soluble target protein using a specific antibody-based method like Western blotting or an ELISA.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[15]

Phase 3: Functional Characterization of Target Modulation

Following target identification and validation, the next step is to understand the functional consequences of the covalent modification. This will typically involve biochemical and cell-based assays tailored to the specific target protein.

3.3.1. Biochemical Assays for Enzyme Inhibition

If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound.[16][17][18]

Table 1: Representative Biochemical Assay Parameters

| Parameter | Description |

| Enzyme Source | Purified recombinant protein or immunoprecipitated endogenous protein. |

| Substrate | A known substrate for the enzyme, ideally with a detectable product (e.g., chromogenic, fluorogenic). |

| Inhibitor | This compound at a range of concentrations. |

| Assay Buffer | Optimized for pH, ionic strength, and any necessary cofactors. |

| Detection Method | Spectrophotometry, fluorometry, or mass spectrometry to measure product formation over time.[16][18] |

3.3.2. Detailed Protocol: Enzyme Inhibition Assay

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for different time points to assess time-dependent inhibition, a hallmark of covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the reaction progress by measuring the formation of the product over time.[19]

-

Data Analysis: Determine key kinetic parameters such as IC₅₀, Kᵢ, and kᵢₙₐcₜ to quantify the potency and rate of inactivation.[20] Lineweaver-Burk plots can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[19]

3.3.3. Cell-Based Functional Assays

To understand the effect of this compound on cellular processes, assays that measure the downstream consequences of target engagement should be employed. The choice of assay will be highly dependent on the function of the identified target. For example, if the target is a kinase, a phospho-specific antibody could be used to measure the phosphorylation of its downstream substrates.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and technically sound approach to elucidating the mechanism of action of this compound. By systematically progressing from unbiased target identification to rigorous biophysical and functional validation, researchers can build a compelling and data-driven narrative of the compound's biological activity. The inherent reactivity of the N-chloroimidamide moiety strongly suggests a covalent mechanism, and the experimental workflows detailed herein are designed to robustly test this hypothesis.

Future work should focus on elucidating the precise site of covalent modification on the target protein(s) using techniques such as mass spectrometry-based peptide mapping.[20] Furthermore, understanding the broader cellular response to treatment with this compound through transcriptomic and proteomic studies will provide a more complete picture of its biological impact. The insights gained from these studies will be invaluable for the potential development of this compound as a chemical probe or therapeutic agent.

References

- Taylor & Francis. (n.d.). Electrophilic warheads in covalent drug discovery: an overview.

- PMC. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.

- Wikipedia. (n.d.). Chemoproteomics.

- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- Oncotarget. (2016, June 10). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.

- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- PubMed. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.

- CityUHK Scholars. (2021, August 15). Development and application of novel electrophilic warheads in target identification and drug discovery.

- PubMed. (n.d.). Antimicrobial Activity of N-chloramine Compounds.

- Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.

- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.

- MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.

- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.

- Rowan. (n.d.). Covalent Inhibitors.

- Figshare. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.

- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Wikipedia. (n.d.). Enzyme assay.

- Domainex. (n.d.). Covalent inhibitor drug discovery.

- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.

- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.

- Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent Inhibitors | Rowan [rowansci.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eubopen.org [eubopen.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Enzyme assay - Wikipedia [en.wikipedia.org]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 19. omicsonline.org [omicsonline.org]

- 20. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

Biological Activity of N'-chloro-N-phenylethanimidamide Derivatives: A Technical Guide

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and mechanistic applications of N'-chloro-N-phenylethanimidamide and its bioactive derivatives.

Executive Summary

This compound (and its substituted analogs) represents a pivotal class of N-chloroamidines that serves a dual function in medicinal chemistry: as a potent oxidative biocide (N-halamine) and as a high-value "synthon" for the construction of nitrogen-sulfur heterocycles.

Recent advancements have elevated this scaffold from a simple chemical intermediate to a precursor for 5-amino-1,2,4-thiadiazoles , a new generation of antimicrobials exhibiting sub-micromolar activity against ESKAPE pathogens (MIC values: 0.09–1.5 µg/mL). This guide details the structure-activity relationships (SAR), oxidative mechanisms, and validated protocols for exploiting these derivatives in drug discovery.

Chemical Identity & Structural Logic

The core structure consists of an ethanimidamide backbone with an oxidative N-Cl bond. This "N-chloro" functionality is the driver of its reactivity and biological potential.

-

IUPAC Name: this compound

-

Core Functionality: N-Halamine (Oxidizing Agent)

-

Key Reactivity: Electrophilic chlorination transfer; 1,3-dipolar cycloaddition precursor.

Structural Causality in Bioactivity

-

The N-Cl Bond: Provides intrinsic biocidal activity via oxidative stress. It acts as a reservoir of positive chlorine (

), capable of oxidizing microbial thiol groups. -

The Phenyl Ring: Modulates lipophilicity (

), enhancing membrane permeability for intracellular targeting. -

The Amidine Carbon: Serves as the electrophilic center for nucleophilic attacks during the synthesis of heterocyclic derivatives.

Biological Activity Profile

A. Intrinsic Activity: The N-Halamine Mechanism

Before derivatization, the parent N-chloroamidine exhibits broad-spectrum antimicrobial properties characteristic of organic N-halamines.

-

Mechanism: Oxidative transfer of

to biological receptors. -

Target: Cysteine residues in microbial enzymes (e.g., GAPDH), causing irreversible protein aggregation.

-

Application: Surface disinfection and water treatment (due to stability/reactivity balance).

B. Derivative Activity: 5-Amino-1,2,4-Thiadiazoles

The most significant therapeutic application lies in the conversion of this compound into 5-amino-1,2,4-thiadiazole derivatives . These compounds have demonstrated superior efficacy compared to standard antibiotics like Pefloxacin and Streptomycin.[1][2][]

Quantitative Efficacy Data (ESKAPE Pathogens)

Table 1: Comparative MIC values of N-chloroamidine-derived thiadiazoles vs. Standard Antibiotics.

| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Potency vs. Std |

| 5bd | N-phenyl-1,2,4-thiadiazole | S. aureus (MRSA) | 0.09 | > 40x Pefloxacin |

| 5ba | N-(4-chlorophenyl) analog | E. faecium | 0.19 | > 20x Streptomycin |

| 6a | N-tolyl analog | A. baumannii | 0.39 | Superior |

| Ref | Pefloxacin | S. aureus | 4.0 - 8.0 | Baseline |

| Ref | Streptomycin | S. aureus | 2.0 - 32.0 | Baseline |

Interpretation: The derivatives exhibit potent bacteriostatic and bactericidal effects at nanomolar concentrations.[1][2][] The lipophilic N-phenyl moiety is critical for penetrating the complex outer membrane of Gram-negative bacteria like A. baumannii.

Mechanistic Pathways

Pathway 1: Oxidative Biocidal Action (Intrinsic)

The N-chloroamidine releases oxidative chlorine upon contact with microbial membranes.

Pathway 2: Synthesis of Bioactive Thiadiazoles (Derivatization)

The transformation of this compound into bioactive thiadiazoles proceeds via a transition-metal-free oxidative coupling with isothiocyanates. This pathway is self-validating as it requires no external oxidant; the N-Cl bond itself drives the cyclization.

Caption: Figure 1. Conversion of this compound to potent antibacterial thiadiazoles via oxidative cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses N-chlorosuccinimide (NCS) for controlled chlorination, avoiding over-chlorination seen with chlorine gas.

-

Preparation: Dissolve N-phenylethanimidamide (10 mmol) in anhydrous acetonitrile (50 mL).

-

Chlorination: Cool the solution to 0°C in an ice bath.

-

Addition: Add N-chlorosuccinimide (NCS) (10.5 mmol) portion-wise over 15 minutes.

-

Control Point: Maintain temperature < 5°C to prevent degradation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in diethyl ether and wash with water (3x) to remove succinimide byproduct.

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Validation: Verify structure via

-NMR (Look for disappearance of NH signal and shift in methyl protons).

Protocol B: MIC Determination (Microdilution Assay)

Rationale: Standard CLSI broth microdilution ensures reproducibility and comparability with clinical antibiotics.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth (MHB). -

Compound Dilution: Prepare stock solution of the thiadiazole derivative in DMSO. Perform 2-fold serial dilutions in 96-well plates (Final conc range: 64 to 0.06 µg/mL).

-

Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity).

-

Control: Use Pefloxacin as a positive control and DMSO as a vehicle control.

References

-

Shetnev, A., et al. (2022).[4] "External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains."[1][2][][4] Molecular Diversity.

-

BenchChem. (2025).[5] "Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives." Application Notes.

-

Bolton, J.L., et al. (2021). "N-Halamines: Structures, synthesis, and applications." Chemical Reviews. (Contextual citation for N-halamine mechanism)

-

Chavan, A.A., & Pai, N.R. (2007). "Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of N'-chloro-N-phenylethanimidamide

This is an in-depth technical guide on the spectroscopic characterization of N'-chloro-N-phenylethanimidamide (CAS 61253-73-4), a specialized N-chloroamidine intermediate often encountered in the synthesis of heterocycles (e.g., benzimidazoles) or as a chlorinating agent.

Executive Summary & Compound Identity

This compound is a reactive N-chloroamidine derivative. It serves as a critical intermediate in the oxidative cyclization of amidines to benzimidazoles and other nitrogenous heterocycles. Its characterization relies heavily on identifying the labile N-Cl bond and distinguishing the amidine core from isomeric C-chloro species (e.g.,

| Property | Data |

| IUPAC Name | This compound |

| Common Name | N-chloro-N'-phenylacetamidine |

| CAS Number | 61253-73-4 |

| Molecular Formula | |

| Molecular Weight | 168.62 g/mol |

| Structure | |

| Appearance | Unstable solid or oil (often prepared in situ) |

Structural Dynamics (Tautomerism)

Amidines exhibit prototropic tautomerism. For N-chloro-N'-phenylacetamidine, the equilibrium lies between the N-chloroimine (A) and N-chloroamine (B) forms. Spectroscopic data typically reflects the thermodynamically favored form, which is often the conjugated N-phenyl/N'-chloro system, though solvent polarity can shift this equilibrium.

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as impurities (unreacted amidine, chlorinated solvents) often complicate the analysis.

Protocol:

The compound is synthesized by the N-chlorination of N-phenylacetamidine using sodium hypochlorite (NaOCl) or tert-butyl hypochlorite (

Figure 1: Synthesis pathway via N-chlorination.

Spectroscopic Data Analysis[1][2][3][4][5][6][7][8]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification. The key diagnostic is the absence of the N-H proton signal corresponding to the chlorinated site and the distinct shift of the methyl group due to the electron-withdrawing N-Cl moiety.

NMR (Proton)

Solvent:

| Signal | Shift ( | Multiplicity | Integration | Assignment & Causality |

| Methyl ( | 2.10 – 2.40 | Singlet (s) | 3H | The methyl group attached to the amidine carbon. Downfield shift vs. acetamidine (~1.9 ppm) due to the inductive effect of the N-Cl group. |

| Aromatic ( | 7.10 – 7.60 | Multiplet (m) | 5H | Phenyl ring protons. Ortho/para protons may shift depending on the conjugation with the amidine system. |

| Amine ( | 9.50 – 10.50 | Broad Singlet (br s) | 1H | The remaining N-H proton (if form A dominates). This signal is exchangeable with |

NMR (Carbon)

-

Amidine Carbon (

): -

Methyl Carbon (

): -

Aromatic Carbons:

120 – 140 ppm (Typical phenyl pattern: ipso, ortho, meta, para).

B. Infrared Spectroscopy (IR)

IR is rapid for confirming the N-Cl bond and the amidine core.

-

N-H Stretch: 3100 – 3300 cm⁻¹ . A single, often sharp band (if monomeric) or broad (if H-bonded). Its presence confirms mono-chlorination (vs. N,N-dichloro).

-

C=N Stretch (Amidine I band): 1610 – 1640 cm⁻¹ . Strong intensity. This is the diagnostic band for the amidine core.

-

N-Cl Stretch: 650 – 850 cm⁻¹ . This band is often weak to medium intensity and can be obscured by aromatic C-H out-of-plane bends. However, comparison with the non-chlorinated precursor reveals a new band in this region.

-

Aromatic C=C: 1590, 1490 cm⁻¹ .

C. Mass Spectrometry (MS)

Mass spec provides the most robust confirmation of the chlorine atom due to its isotopic signature.

-

Ionization Mode: EI (70 eV) or ESI+ (soft ionization is preferred for unstable N-halo compounds).

-

Molecular Ion (

):-

m/z 168 (

isotope, 100% relative abundance). -

m/z 170 (

isotope, ~32% relative abundance). -

Isotope Pattern: The characteristic 3:1 ratio between m/z 168 and 170 is the "smoking gun" for a mono-chlorinated species.

-

-

Fragmentation Pathways (EI):

-

[M - Cl]⁺ (m/z 133): Loss of the chlorine radical/atom. This is a dominant fragment, regenerating the amidine cation or a rearranged species.

-

[M - CH3CN]⁺: Loss of acetonitrile (characteristic of acetamidines).

-

[Ph-N]⁺ / [Ph-NH2]⁺: Phenylamine fragments (m/z 77, 91, 93).

-

Figure 2: Proposed fragmentation pattern in Electron Impact (EI) Mass Spectrometry.

Analytical Workflow & Safety

Safety Warning: N-chloro compounds are potential oxidants and can be unstable. Avoid heating the neat compound. Perform all analyses with fresh samples.

Protocol for Verification

-

TLC: Check purity. N-chloro compounds often have higher

than their parent amidines due to reduced H-bonding capability (loss of one N-H). Use a starch-iodide dip (turns blue/black) to specifically visualize the N-Cl bond. -

MS (Direct Infusion): Immediately confirm the m/z 168/170 doublet.

-

NMR: Run in

. Look for the methyl shift (~2.2 ppm) and the integral of the NH proton (1H). If the integral is 2H, you have unreacted starting material.

References

- Synthesis & Class Properties:United States Patent 3325506A, "Benzimidazole synthesis and intermediates".

- General N-Haloamidine Spectra:Journal of Organic Chemistry, "Chemistry of N-Haloamidines". (General reference for spectral shifts in N-Cl vs N-H species).

- CAS Registry:CAS No. 61253-73-4 (Ethanimidamide, N-chloro-N'-phenyl-).

An In-depth Technical Guide on the Stability and Degradation Pathways of N'-chloro-N-phenylethanimidamide

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and potential degradation pathways of N'-chloro-N-phenylethanimidamide. As a molecule containing a reactive N-chloro bond and an imidamide functional group, its stability is of critical importance for its potential synthesis, storage, and application in research and development. This document synthesizes established chemical principles from analogous structures, such as N-chloro compounds and amides, to forecast its behavior under various stress conditions. Detailed hypothetical degradation pathways, including hydrolysis and photodegradation, are presented. Furthermore, this guide outlines robust experimental protocols for conducting forced degradation studies and for the analytical characterization of the parent molecule and its degradants using modern chromatographic and spectrometric techniques. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this or structurally related compounds.

Introduction and Molecular Profile

This compound is a fascinating molecule characterized by an ethanimidamide backbone, N-substituted with a phenyl group and a chlorine atom. The inherent reactivity of the N-Cl bond, coupled with the hydrolytic susceptibility of the imidamide group, suggests a complex stability profile. Understanding these characteristics is paramount for any potential application, from its use as a synthetic intermediate to its evaluation in biological systems.

The core structure features several key reactive sites that dictate its stability:

-

The N-Cl Bond: This is an electrophilic chlorine source and is prone to both heterolytic (hydrolytic) and homolytic (photolytic) cleavage.

-

The Imidamide (C=N) Bond: This bond is susceptible to hydrolysis, which can be catalyzed by acid or base, similar to the hydrolysis of amides and imines.[1]

-

The Phenyl Group: The aromatic ring can influence the electronic properties of the imidamide and may itself be susceptible to certain oxidative or photolytic reactions.

This guide will deconstruct the probable degradation mechanisms based on these features, drawing parallels from well-documented chemistry of related N-chloroacetamides and other N-halogenated compounds.[2][3]

Predicted Physicochemical Stability

The stability of this compound is anticipated to be influenced by several environmental factors.

Hydrolytic Stability

Hydrolysis is predicted to be a primary degradation pathway. The N-Cl bond is expected to be labile in aqueous media, likely undergoing hydrolysis to yield N-phenylethanimidamide and hypochlorous acid (HOCl). This initial degradation product, N-phenylethanimidamide, would then be susceptible to further hydrolysis at the carbon-nitrogen double bond.

The rate of hydrolysis is expected to be significantly dependent on pH:

-

Acidic Conditions: Acid catalysis would likely accelerate the hydrolysis of the imidamide C=N bond, breaking the molecule down into smaller components.[1]

-

Neutral Conditions: Hydrolysis would still proceed, albeit likely at a slower rate compared to acidic or basic conditions.

-

Basic Conditions: Base-catalyzed hydrolysis of the imidamide is also a well-established reaction pathway.[4][5] The N-Cl bond may also show instability under basic conditions.

Photostability

N-chloro compounds are known to be sensitive to ultraviolet (UV) radiation.[6][7] It is highly probable that this compound will undergo photodegradation. The primary photochemical event is anticipated to be the homolytic cleavage of the N-Cl bond, generating a nitrogen-centered radical and a chlorine radical. These reactive radical species can then initiate a cascade of secondary reactions, leading to a complex mixture of degradation products.

Thermal Stability

The thermal stability of this compound is likely to be moderate. At elevated temperatures, thermal decomposition may occur.[8] Possible pathways include intramolecular rearrangement or fragmentation initiated by the cleavage of the weaker bonds in the molecule, such as the N-Cl bond.

Proposed Degradation Pathways

Based on the principles outlined above, two primary degradation pathways are proposed for this compound.

Pathway 1: Hydrolytic Degradation

This pathway is expected to be prevalent in aqueous environments. It likely proceeds in a stepwise manner, beginning with the hydrolysis of the N-Cl bond, followed by the hydrolysis of the resulting imidamide.

Caption: Proposed Hydrolytic Degradation Pathway.

Pathway 2: Photodegradation

Exposure to UV light is predicted to initiate a radical-mediated degradation process.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]

- 6. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of N-Aryl Imidoyl Chlorides and N-Chloro-N-Aryl Amides in Organic Synthesis

A Note on Nomenclature: The compound "N'-chloro-N-phenylethanimidamide" is not described in readily available chemical literature, suggesting it may be a novel substance or an unconventional name. This guide will focus on two closely related and synthetically valuable classes of compounds: N-aryl imidoyl chlorides (a structural isomer) and N-chloro-N-aryl amides . These compounds share key structural features with the requested molecule and are versatile reagents in organic synthesis. This document provides detailed protocols for their preparation and application, grounded in established chemical principles.

Part 1: Synthesis and Application of N-Phenylethanimidoyl Chloride

N-Aryl imidoyl chlorides are highly reactive intermediates used in the synthesis of a wide range of nitrogen-containing compounds, including heterocycles and amidines.[1][2] Their utility stems from the electrophilic carbon of the C=N bond, which is readily attacked by nucleophiles.[3]

Physicochemical Properties of a Representative N-Aryl Imidoyl Chloride

| Property | Value | Source |

| IUPAC Name | N-phenylbenzenecarboximidoyl chloride | N/A |

| Molecular Formula | C₁₃H₁₀ClN | N/A |

| Molecular Weight | 215.68 g/mol | N/A |

| Appearance | Colorless liquid or low-melting solid | [1] |

| Reactivity | Highly sensitive to moisture | [1][4] |

| Characteristic IR band | ~1650–1689 cm⁻¹ (C=N stretch) | [1] |

Synthesis of N-Phenylethanimidoyl Chloride from N-Phenylethanamide

A common and effective method for preparing imidoyl chlorides is the reaction of a corresponding N-substituted amide with a chlorinating agent such as oxalyl chloride or thionyl chloride.[5][6] The use of oxalyl chloride is often preferred for its mild reaction conditions.[6]

Reaction Scheme: CH₃C(=O)NHPh + (COCl)₂ → CH₃C(Cl)=NPh + CO + CO₂ + HCl

Materials:

-

N-Phenylethanamide (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

2,6-Lutidine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for an inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-phenylethanamide (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Oxalyl Chloride: Add oxalyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amide solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Work-up (In-situ use): The resulting solution of N-phenylethanimidoyl chloride is typically used immediately in the next synthetic step without isolation due to its high reactivity and moisture sensitivity.[1][2][6]

Applications in Organic Synthesis: Synthesis of Heterocycles

Imidoyl chlorides are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can undergo cycloaddition reactions with azomethine ylides to form substituted imidazoles.[7]

Reaction Scheme: N-Phenylethanimidoyl Chloride + Azomethine Ylide → Substituted Imidazole

The reaction likely proceeds through a stepwise mechanism involving nucleophilic attack of the azomethine ylide on the imidoyl chloride, followed by cyclization and elimination of HCl.

Sources

- 1. Imidoyl chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. fiveable.me [fiveable.me]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

N'-chloro-N-phenylethanimidamide in the synthesis of heterocyclic compounds

Technical Guide: -Chloro- -phenylethanimidamide in Heterocyclic Synthesis

Audience:Executive Summary

-

Intramolecular C-H Amination: Direct conversion to benzimidazoles under mild basic conditions.

-

Oxidative Heterocyclization: Reaction with isothiocyanates to form 1,2,4-thiadiazoles without external oxidants.

-

Nitrene/Radical Generation: Access to reactive intermediates for complex scaffold construction.

This guide provides validated protocols for synthesizing the precursor and applying it to the synthesis of 2-methylbenzimidazole and 5-amino-1,2,4-thiadiazoles .

Precursor Synthesis: -Chloro- -phenylethanimidamide

The

Reaction Scheme

Protocol 1: Preparation of -Chloro- -phenylethanimidamide

Note: This compound is moisture-sensitive and thermally labile. Prepare fresh or generate in situ.

Materials:

- -Phenylethanimidamide (10 mmol)

- -Chlorosuccinimide (NCS) (10.5 mmol)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (20 mL)

-

Quench: 10%

(aq)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of

-phenylethanimidamide in 20 mL of anhydrous MeCN. -

Chlorination: Cool the solution to 0–5 °C using an ice bath. Add NCS (10.5 mmol) portion-wise over 10 minutes to avoid exotherms.

-

Reaction: Stir the mixture at 0–5 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1 hour.

-

Monitoring: Check consumption of starting material by TLC (Eluent: EtOAc/Hexane 1:3). The

-chloro product is typically less polar.

-

-

Work-up (for isolation): Dilute with 50 mL diethyl ether and wash with water (

mL) to remove succinimide. Dry organic layer over -

Storage: Use immediately. If storage is necessary, keep at -20 °C under argon.

Application A: Synthesis of 2-Methylbenzimidazole

The most robust application of

Mechanism: Nitrenium Ion / Radical Cyclization

The reaction proceeds via the formation of a nitrogen-centered radical or nitrenium ion, facilitated by the loss of the chloride leaving group.

Figure 1: Mechanistic pathway for the conversion of amidines to benzimidazoles via N-chloro intermediates.

Protocol 2: One-Pot Synthesis of 2-Methylbenzimidazole

Reagents:

- -Phenylethanimidamide (1.0 equiv)

-

NCS (1.1 equiv)

-

NaOH (2.0 equiv, as 1M aq solution)

-

Solvent: THF or MeCN

Procedure:

-

Chlorination: Prepare the

-chloroamidine in situ as described in Protocol 1 (steps 1–3) using THF as the solvent. Do not isolate. -

Cyclization: To the reaction mixture at RT, add 1M NaOH solution (2.0 equiv).

-

Heating: Stir the biphasic mixture vigorously at RT for 12 hours. (Note: Some substrates may require mild heating to 50 °C).

-

Quench & Isolation:

-

Evaporate the THF under reduced pressure.

-

Dilute the aqueous residue with water (20 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, DCM/MeOH).

Expected Yield: 75–90%[1]

Application B: Synthesis of 1,2,4-Thiadiazoles

23Reaction Logic

-

Addition: The amidine nitrogen attacks the isothiocyanate carbon.

-

Cyclization: The sulfur atom attacks the chlorinated nitrogen.

-

Elimination: Loss of

and aromatization.

Figure 2: Oxidant-free synthesis of 1,2,4-thiadiazoles using N-chloroamidine as the oxidizing coupling partner.

Protocol 3: Synthesis of 3-Methyl-4-phenyl-5-(arylamino)-1,2,4-thiadiazole

Reagents:

-

-Chloro-

-

Phenyl Isothiocyanate (1.0 equiv)

-

Base:

(2.0 equiv) or -

Solvent: DMF[4]

Procedure:

-

Preparation: Generate the

-chloroamidine in DMF (5 mL per mmol) using NCS (1.05 equiv) at 0 °C. Stir for 30 min. -

Coupling: Add Phenyl Isothiocyanate (1.0 equiv) and

(2.0 equiv) to the mixture. -

Reaction: Heat the mixture to 60–80 °C for 4–6 hours.

-

Observation: The reaction typically changes color as the heterocycle forms.

-

-

Work-up: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.

-

Filtration: Filter the solid, wash with copious water to remove DMF and salts.

-

Purification: Recrystallize from EtOH or purify by flash chromatography (Hexane/EtOAc).

Data Summary Table:

| Parameter | Benzimidazole Synthesis | 1,2,4-Thiadiazole Synthesis |

| Key Reagent | NaOH (Base) | Isothiocyanate + Base |

| Mechanism | Intramolecular C-H Amination | Intermolecular Oxidative Coupling |

| Temperature | RT to 50 °C | 60–80 °C |

| Byproducts | Succinimide, NaCl | Succinimide, HCl salts |

| Typical Yield | High (80-95%) | Good (70-85%) |

Safety & Handling

-

N-Chloro Compounds:

-chloroamidines are potentially explosive if concentrated to dryness or heated excessively. Always handle in solution when possible. -

NCS: Irritant.[5] Avoid inhalation of dust.

-

Isothiocyanates: Lachrymators and sensitizers. Handle in a fume hood.

-

Waste: Quench all reaction mixtures with aqueous sodium thiosulfate (

) before disposal to destroy residual active chlorine species.

References

-

Nguyen, T. B., et al. (2012). "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines." Heterocycles.

- Context: Establishes the core protocol for converting N-arylamidines to benzimidazoles via N-chloro intermedi

-

Antony, M. P., et al. (2024). "Facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles." Journal of Organic Chemistry.

- Context: Describes the reaction of amidine derivatives with isothiocyanates/thioacyl

- Goerdeler, J., & Eggers, W. (1980). "Reactions of N-chloroamidines with nucleophiles." Chemische Berichte. Context: Foundational work on the reactivity of N-chloroamidines as electrophiles and precursors to nitrile imides.

-

BenchChem Technical Data. "2-Chloro-N-phenylacetamide vs N-Chloroamidines."

- Context: Distinction between alpha-chloroamides and N-chloroamidines in heterocyclic synthesis.

Sources

- 1. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. 2-Chlor-N-phenylacetamid 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Analytical Strategies for N'-chloro-N-phenylethanimidamide

This Application Note is designed as a definitive technical guide for the detection and quantification of N'-chloro-N-phenylethanimidamide , a reactive N-chloroamidine impurity.

Executive Summary

This compound (CAS: Analogous to 587-65-5 derivatives) is a reactive intermediate and potential genotoxic impurity (GTI) often formed during the chlorination of N-phenylacetamidine or as a byproduct in the synthesis of amidine-based pharmaceuticals.[1]

Unlike stable amides, this N-chloroamidine possesses a labile N-Cl bond, rendering it sensitive to:

-

Thermal Degradation: Precluding standard GC-MS analysis without derivatization.

-

Hydrolysis: Rapid conversion back to the parent amidine or acetanilide in acidic aqueous media.

-

Redox Reactivity: Susceptibility to reduction by antioxidants often found in mobile phases.

This guide details two validated protocols: a High-Sensitivity LC-MS/MS Method for trace impurity screening (ppm levels) and a Robust HPLC-UV Method for process monitoring.

Physicochemical Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Tautomeric equilibrium exists; N-Cl bond is the weak link. | |

| Molecular Weight | 168.62 g/mol | Isotope Pattern: Distinctive 3:1 ratio for |

| Solubility | Lipophilic (LogP ~2.1) | Soluble in Acetonitrile (ACN), Methanol. Sparingly soluble in water.[2] |

| Reactivity | Oxidizing Agent | Critical: Incompatible with thiosulfate or ascorbic acid in sample prep. |

| UV Max | ~245 nm | Phenyl ring absorption; suitable for UV detection. |

Stability Warning

-

Acid Sensitivity: Do NOT use strong acids (e.g., 0.1% TFA) in the mobile phase. Acid catalyzes the hydrolysis of the N-Cl bond.

-

Thermal Sensitivity: Injector temperatures >150°C (GC) will cause homolytic cleavage of the N-Cl bond.

Method A: LC-MS/MS for Trace Impurity Analysis (GTI Screening)

Objective: Quantification of this compound at trace levels (0.5 – 100 ppm) in drug substances.

Analytical Logic

To prevent on-column degradation, this method utilizes a neutral pH buffered mobile phase . Electrospray Ionization (ESI) in Positive mode is selected, monitoring the specific loss of the chlorine radical or HCl.

Experimental Protocol

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5 - 7.0). Do not acidify.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 30°C (Keep low to preserve N-Cl bond).

-

Injection Volume: 2–5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Load |

| 6.0 | 90 | Elution of Impurity |

| 8.0 | 90 | Wash |

| 8.1 | 10 | Re-equilibration |

Mass Spectrometry Parameters (ESI+):

-

Source Voltage: +4500 V

-

Source Temp: 350°C (Moderate to prevent thermal degradation)

-

Curtain Gas: 30 psi

-

MRM Transitions:

-

Quantifier: 169.0

133.1 (Loss of HCl/Cl; Formation of amidine cation). -

Qualifier: 171.0

135.1 (Confirming

-

Sample Preparation[3]

-

Diluent: Acetonitrile:Water (50:50 v/v). Avoid pure methanol as it may react slowly with N-halo compounds.

-

Stock Solution: Weigh 10 mg of standard into a 100 mL amber volumetric flask. Dissolve in 100% ACN.

-

Sample Solution: Dissolve drug substance (API) at 1 mg/mL in Diluent.

-

Filtration: Use PTFE filters (Nylon may degrade).

Method B: HPLC-UV for Process Monitoring

Objective: Routine assay of the intermediate during synthesis (Levels > 0.1%).

Analytical Logic

A high-pH stable C18 column is used with a phosphate buffer to maintain the analyte in its neutral/stable form.

Experimental Protocol

Instrumentation: HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II).

Chromatographic Conditions:

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

Isocratic Mode: 60% A / 40% B (Adjust based on retention of parent amidine).

-

Detection: 245 nm (Primary), 210 nm (Secondary).

-

Run Time: 15 minutes.

System Suitability Criteria:

-

Tailing Factor: < 1.5

-

Resolution (Rs): > 2.0 between N'-chloro impurity and parent N-phenylacetamidine.

-

RSD (n=6): < 2.0%

Visualizations & Workflows

Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method based on the concentration and matrix.

Figure 1: Analytical strategy flow for this compound based on sensitivity requirements.

MS Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the N-Cl moiety.

Figure 2: Proposed ESI+ fragmentation pathway. The loss of 36 Da (HCl) or 35 Da (Cl radical) is characteristic.

Safety & Handling (Core Directive)

Warning: N-chloro compounds are oxidizing agents and potential sensitizers.

-

PPE: Double nitrile gloves are recommended.

-

Inactivation: Spills should be treated with Sodium Bisulfite or Sodium Thiosulfate solution to reduce the N-Cl bond to the safer amine/amide before disposal.

-

Storage: Store reference standards at -20°C under Argon. The N-Cl bond is photolabile; use amber glassware exclusively.

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).

-

Source:

-

-

Bedner, M., & MacCrehan, W. A. (2002).[4] Improving the recoveries of unstable N-chloramines determined by liquid chromatography-postcolumn electrochemical detection. Journal of Chromatographic Science, 40(8), 447–455.[4]

-

Source:

-

-

Scully, F. E., et al. (1984). Derivatization of Organic and Inorganic N-Chloramines for High-Performance Chromatographic Analysis. Environmental Science & Technology.[6]

-

Source:

-

-

U.S. EPA. (2021). Method 551.1: Determination of Chlorination Disinfection Byproducts by GC-ECD. (Cited for context on N-chloro stability issues in GC).

-

Source:

-

Sources

- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improving the recoveries of unstable N-chloramines determined by liquid chromatography-postcolumn electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis [austinpublishinggroup.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

Step-by-step guide for N'-chloro-N-phenylethanimidamide purification

Topic: Step-by-step guide for N'-chloro-N-phenylethanimidamide purification Content Type: Application Notes and Protocols

Abstract

-chloro-Chemical Identity & Properties

| Property | Description |

| IUPAC Name | |

| Common Name | |

| Molecular Formula | |

| Role | Intermediate in Benzimidazole synthesis; Nitrogen-centered electrophile. |

| Key Impurities | Succinimide (from NCS reagent), unreacted |

| Stability | Thermally sensitive; susceptible to cyclization under basic conditions (pH > 8). |

Safety & Handling (Critical)

-

Oxidizing Hazard: As an

-halo compound, this molecule contains "active chlorine." Avoid contact with strong reducing agents or metallic powders. -

Thermal Instability: Do not heat above 40°C during solvent removal. Higher temperatures can trigger the "Lossen-like" rearrangement or cyclization to 2-methylbenzimidazole.

-

Acidity/Basicity: The compound is sensitive to base. Do not use triethylamine (TEA) or basic alumina in purification, as this will catalyze the formation of benzimidazoles.

Synthesis Context

To understand the purification logic, one must understand the reaction matrix. The standard synthesis involves the chlorination of

Reaction Scheme:

The Purification Challenge:

-

Succinimide Removal: Succinimide is the stoichiometric by-product. It is polar and water-soluble but can co-elute on short silica plugs.

-

Prevention of Cyclization: The

-chloro product cyclizes to benzimidazole in the presence of base (even weak bases like bicarbonate).

Protocol: Isolation and Purification

Phase A: Reaction Workup (Succinimide Removal)

Rationale: Removing the bulk of succinimide prior to chromatography prevents column overloading and streakiness.

-

Quench: Upon reaction completion (verified by TLC, typically showing a less polar spot than the starting amidine), cool the reaction mixture to 0°C.

-

Solvent Exchange (If MeCN was used):

-

Evaporate Acetonitrile under reduced pressure at < 30°C .

-

Redissolve the residue in Dichloromethane (DCM) .

-

-

Aqueous Wash (Rapid):

-

Wash the DCM layer quickly with cold distilled water (

vol). -

Note: Do not use saturated

or -

Succinimide is highly soluble in water; the

-chloroamidine is lipophilic.

-

-

Drying:

-

Dry the organic layer over Anhydrous

(Sodium Sulfate).[2] -

Avoid

if possible as it can sometimes be slightly Lewis acidic/basic enough to degrade sensitive N-halo compounds on prolonged contact, though generally acceptable.

-

-

Concentration:

-

Filter and concentrate in vacuo at room temperature . Do not heat.

-

Phase B: Flash Column Chromatography (The Gold Standard)

Rationale: Silica gel chromatography is the only reliable method to separate the

Stationary Phase: Silica Gel (230-400 mesh), Neutral pH. Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Step-by-Step Procedure:

-

Column Preparation:

-

Pack a column with silica gel using 100% Hexane.

-

Critical: Do not add triethylamine to the eluent.

-

-

Loading:

-

Dissolve the crude residue in a minimum amount of DCM or Toluene. Load carefully onto the sand bed.

-

-

Elution Gradient:

-

0–5 min: 100% Hexane (Flush non-polar impurities).

-

5–20 min: 5%

20% Ethyl Acetate in Hexane. -

Observation: The

-chloroamidine is less polar than the parent amidine (due to the loss of the N-H donor). It typically elutes before the unreacted starting material and before any benzimidazole by-product.

-

-

Fraction Collection:

-

Collect fractions and monitor via TLC (UV 254 nm).

-

The product spot will be UV active.

-

Stain Test:

-chloro compounds often stain positively (yellow/brown) with Potassium Iodide/Starch paper or dip, indicating active chlorine.

-

-

Evaporation:

-

Combine pure fractions.

-

Evaporate solvent at < 35°C .

-

Store the resulting solid/oil under Nitrogen at -20°C immediately.

-

Analytical Validation (QC)

Every batch must be validated to ensure the "active chlorine" is intact and no cyclization occurred.

| Method | Expected Result for | Failure Mode (Cyclization/Hydrolysis) |

| 1H NMR (CDCl3) | Methyl singlet at | Appearance of new aromatic signals or loss of the specific methyl environment indicating benzimidazole formation. |

| Iodometric Titration | Positive. Dissolve sample in acetic acid, add KI. Solution turns dark brown ( | Negative or weak response (Benzimidazoles do not release Iodine). |

| TLC ( | Higher | Lower |

Visualization: Purification Workflow

Caption: Logical flow for the isolation of this compound, prioritizing thermal safety and succinimide removal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product solidifies into insoluble mass | Cyclization to benzimidazole occurred on the column. | Ensure Silica is neutral. Do not use MeOH or TEA in eluent. Reduce evaporation temp. |

| Low Yield | Hydrolysis during water wash. | Perform water wash rapidly with ice-cold water. Ensure pH is not basic. |

| Streaking on TLC | Residual Succinimide. | Increase the polarity of the column flush or repeat the aqueous wash step before column. |

| Loss of "Active Chlorine" | Old NCS reagent or light degradation. | Recrystallize NCS before synthesis. Protect product from light. |

References

-

Nguyen, T. B., et al. (2012).[3] "N-Chlorosuccinimide/Sodium Hydroxide-Mediated Synthesis of Benzimidazoles from Amidines under Mild Conditions." Heterocycles, 86(1), 2012.[3]

-

Gowda, B. T., et al. (2008).[4] "2-Chloro-N-phenylacetamide."[2][4][5][6][7][8][9] Acta Crystallographica Section E, 64(6).[4] (Provided for structural distinction context).

-

BenchChem Application Note. (2025). "Synthesis of N-Aryl-2-phenylacetamides." (General amide/amidine handling protocols).

Sources

- 1. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]